molecular formula C20H10Cl4N2O2 B4892798 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4892798
M. Wt: 452.1 g/mol
InChI Key: BOXNOJGPRDZTLW-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DBZ, is a benzoxazole derivative that has gained significant attention in scientific research for its potential applications in various fields, including chemistry, biology, and medicine. DBZ is a synthetic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been used as a fluorescent probe for the detection of metal ions. In biology, 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been used as a selective inhibitor of Notch signaling, which plays a crucial role in cell differentiation, proliferation, and apoptosis. In medicine, 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide exerts its biological effects by selectively inhibiting the Notch signaling pathway. The Notch pathway is a highly conserved signaling pathway that plays a crucial role in cell fate determination, differentiation, and proliferation. The pathway is activated by the binding of Notch ligands to the Notch receptor, which triggers a series of proteolytic cleavage events that release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with transcription factors to regulate gene expression. 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide selectively inhibits the proteolytic cleavage of the Notch receptor, thereby preventing the release of NICD and downstream signaling.
Biochemical and Physiological Effects
2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have significant biochemical and physiological effects in various cell types and animal models. Inhibition of the Notch pathway by 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments, including its high selectivity and potency for the Notch pathway, its fluorescent properties, and its ability to cross the blood-brain barrier. However, 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide also has some limitations, including its potential toxicity, limited solubility, and variable bioavailability.

Future Directions

There are several future directions for the study of 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the development of more potent and selective inhibitors of the Notch pathway based on the structure of 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide. Another direction is the investigation of the potential therapeutic applications of 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Finally, the development of new methods for the synthesis and modification of 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide could lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic compound that has been synthesized using different methods. One of the most common methods used for the synthesis of 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2,5-dichloroaniline with 2-aminophenol in the presence of phosphorous oxychloride and triethylamine. The resulting intermediate product is then reacted with 2,5-dichlorobenzoyl chloride to obtain 2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide.

properties

IUPAC Name

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl4N2O2/c21-10-4-6-14(22)13(8-10)20-26-16-9-11(5-7-17(16)28-20)25-19(27)12-2-1-3-15(23)18(12)24/h1-9H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXNOJGPRDZTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

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